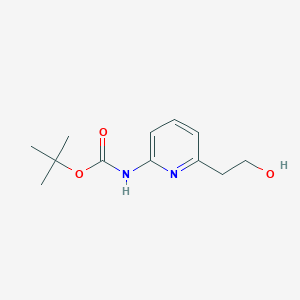

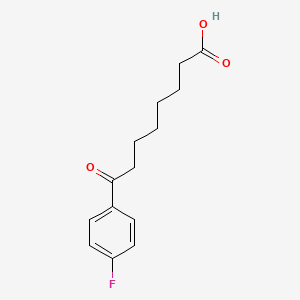

4-(2-Formylphenoxy)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

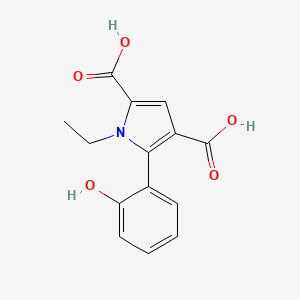

“4-(2-Formylphenoxy)butanoic acid” is a chemical compound with the molecular formula C11H12O4 . It contains 27 atoms in total, including 12 Hydrogen atoms, 11 Carbon atoms, and 4 Oxygen atoms . It is similar to other compounds such as 2-(4-chloro-2-formyl-phenoxy)butanoic acid and 2-(4-bromo-2-formyl-phenoxy)butanoic acid .

Applications De Recherche Scientifique

1. Influence on Muscle Chloride Channel Conductance

A study by Carbonara et al. (2001) examined compounds similar to 4-(2-Formylphenoxy)butanoic acid, specifically 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids. These compounds were shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The study explored the biological activity induced by introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, finding that chemical modifications to the structure could significantly impact biological activity (Carbonara et al., 2001).

2. Synthesis Processes

Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This process involved the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, highlighting an environmentally friendly approach to producing compounds related to 4-(2-Formylphenoxy)butanoic acid (Delhaye et al., 2006).

3. Chemical Kinetics and Formation Mechanisms

Mei et al. (2015) investigated the mechanism and kinetics of 4-hydroxy-2-butanone formation from formaldehyde and acetone under supercritical conditions and in high-temperature liquid-phase. Although the study focused on a different compound, the insights into chemical reactions under these conditions are relevant to understanding how similar compounds, like 4-(2-Formylphenoxy)butanoic acid, might behave in various environments (Mei et al., 2015).

4. Nanofluidic Devices and Synthetic Ion Channels

A study by Ali et al. (2012) on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrated its use in the optical gating of nanofluidic devices based on synthetic ion channels. The research showed how photolabile hydrophobic molecules could be used for UV-light-triggered permselective transport of ionic species, a concept potentially applicable to similar compounds like 4-(2-Formylphenoxy)butanoic acid (Ali et al., 2012).

Propriétés

IUPAC Name |

4-(2-formylphenoxy)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-8-9-4-1-2-5-10(9)15-7-3-6-11(13)14/h1-2,4-5,8H,3,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGHUXCLAJNURN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623204 |

Source

|

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40359-45-3 |

Source

|

| Record name | 4-(2-Formylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)